Neriifolin

Übersicht

Beschreibung

Molecular Structure Analysis

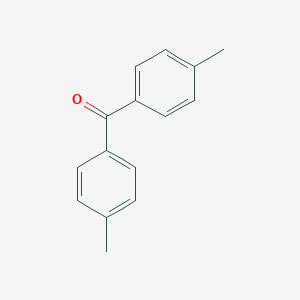

Neriifolin has a molecular formula of C30H46O8 . Its molecular weight is 534.68 . The structure of Neriifolin contains a total of 89 bonds, including 43 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 five-membered rings, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ester (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis

Neriifolin has a molecular formula of C30H46O8 . Its molecular weight is 534.68 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Cardiotonic Drug

Neriifolin acts as a cardiotonic drug . Cardiotonic drugs are used to increase the contractility of the heart, which can be beneficial in conditions like heart failure.

Neuroprotective Agent

Neriifolin has been identified as a neuroprotective agent . This means it has the potential to protect nerve cells against damage, degeneration, or impairment of function.

Cancer Research

Neriifolin has shown potential in cancer research. It has been found to reduce the viability of HepG2 cells, a type of liver cancer cell . It also appears to affect cell cycle regulation and apoptosis in these cells .

Anti-inflammatory Properties

Research suggests that Neriifolin may exhibit anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by inflammation.

Industrial Applications

Neriifolin’s high ratio of proteolytic activity and stability against various factors such as detergent additives, oxidizing agents, surfactants, temperature, and pH make it a suitable candidate for different industrial applications .

Drug Discovery Research

Neriifolin is a natural product derived from plant sources that finds application in compound screening libraries, metabolomics, phytochemical, and drug discovery research .

Apoptosis Inducing

Neriifolin has been found to induce apoptosis, a process of programmed cell death that occurs in multicellular organisms . This property could be particularly useful in the treatment of cancer, where the goal is often to induce apoptosis in cancer cells.

Anticancer Properties

In addition to inducing apoptosis in cancer cells, Neriifolin has been found to exhibit anticancer properties . This makes it a compound of interest in the development of new cancer treatments.

Wirkmechanismus

Target of Action

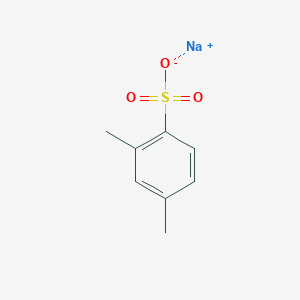

Neriifolin is a cardiac glycoside, structurally related to the digitalis class of cardiac glycosides . Its primary target is the Na+/K±ATPase , a crucial enzyme involved in maintaining the electrochemical gradient across the cell membrane. This enzyme plays a significant role in various physiological processes, including nerve signal transmission and muscle contraction.

Mode of Action

Neriifolin interacts with its target, the Na+/K±ATPase, leading to a series of cellular changes . It has been shown to increase DNA damage and apoptosis through the activation of endoplasmic reticulum stress (ERS) in prostate cancer cells . In ovarian cancer cells, it has been found to cause apoptosis in a dose-dependent manner .

Biochemical Pathways

Neriifolin affects several biochemical pathways. In SKOV-3 ovarian cancer cells, it has been associated with the differential expression of several proteins involved in apoptosis, including vimentin (VIM), pyruvate kinase, muscle (PKM), heterogeneous nuclear ribonucleoprotein A1 (HNRNPA1), and transgelin (TAGLN1) . Other proteins, including piggybac transposable element derived 5 (PGBD5), DENN/MADD domain containing 2D (DENND2D), and formin-like 1 (FMNL), have also been identified to be associated with cell death induced by Neriifolin .

Result of Action

The molecular and cellular effects of Neriifolin’s action primarily involve the induction of apoptosis and increased DNA damage. In prostate cancer cells, Neriifolin has been shown to suppress cell growth and induce apoptosis . Similarly, in SKOV-3 ovarian cancer cells, Neriifolin was found to cause apoptosis in a dose-dependent manner .

Safety and Hazards

Zukünftige Richtungen

Neriifolin has demonstrated its potential in suppressing malignant characteristics of prostate cancer cells . It achieves this by activating endoplasmic reticulum stress (ERS), which impacts the induction of antitumor inhibitory receptors, thereby enhancing DNA damage and apoptosis . Future studies could focus on discovering novel transcription factors and pathways involved in the complex transcriptional network regulating tumorigenesis .

Eigenschaften

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNMTHWNSJUOG-BAOINKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881390 | |

| Record name | Neriifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neriifolin | |

CAS RN |

466-07-9 | |

| Record name | Neriifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=466-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neriifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neriifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5β)-3β-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERIIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RD2ADS9WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does neriifolin exert its effects at the cellular level?

A1: Neriifolin's primary mechanism of action involves the inhibition of sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), an enzyme crucial for maintaining ionic gradients across cell membranes. [] This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream effects. []

Q2: What is the impact of neriifolin on the Na+/K+-ATPase α3 subunit?

A2: Research suggests that neriifolin preferentially targets the Na+/K+-ATPase α3 subunit, which is predominantly found in neurons. [] This interaction disrupts neuronal function, potentially contributing to both its therapeutic and toxic effects.

Q3: What is the chemical structure of neriifolin?

A3: Neriifolin is a cardiac glycoside with the IUPAC name (3β,5β,14β)-3-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide. [, ] Structurally, it comprises a steroid nucleus with a lactone ring at the C-17 position and a sugar moiety (L-thevetose) attached at C-3. [, , ]

Q4: What are the potential therapeutic applications of neriifolin?

A4: Neriifolin has demonstrated potential anticancer effects, particularly in breast cancer cell lines. [, , ] Its ability to induce cytostatic effects and apoptosis in these cells suggests a potential therapeutic avenue. [] Additionally, neriifolin shows promise as a neuroprotective agent against ischemic stroke. []

Q5: How is neriifolin metabolized and excreted?

A7: Following administration, a significant portion of neriifolin is metabolized in the liver and excreted through bile and feces. [, ] A smaller percentage is excreted unchanged in urine. []

Q6: What are the primary toxicological concerns associated with neriifolin?

A8: Neriifolin is a potent cardiotoxin, with its toxicity primarily attributed to its inhibitory action on Na+/K+-ATPase, similar to other cardiac glycosides. [, ] Ingestion can lead to severe cardiac arrhythmias, and even death. [, , ]

Q7: What are the clinical manifestations of neriifolin poisoning?

A9: Symptoms of neriifolin poisoning include vomiting, diarrhea, drowsiness, dilated pupils, and changes in heart rhythm. [, ] Electrocardiogram (ECG) abnormalities, such as bradycardia, atrioventricular block, and various tachyarrhythmias, are commonly observed. [, ]

Q8: Are there any known antidotes for neriifolin poisoning?

A10: While supportive care remains the mainstay of treatment for neriifolin poisoning, digoxin-specific antibody fragments have proven effective in reversing life-threatening cardiac arrhythmias and improving survival rates. []

Q9: What analytical techniques are employed for the detection and quantification of neriifolin?

A11: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is commonly used for the qualitative and quantitative analysis of neriifolin in various matrices, including plant extracts, serum, and biological samples. [, , ]

Q10: What are the future directions for research on neriifolin?

A12: Future research should focus on understanding the precise molecular mechanisms underlying neriifolin's diverse biological activities, particularly its anticancer and neuroprotective effects. [, ] Additionally, investigations into safer derivatives or delivery methods could help mitigate its toxicity and enhance therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde](/img/structure/B146738.png)